1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione

Catalog No.
S8100236
CAS No.
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione

Product Name

1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione

IUPAC Name

1-(furan-2-yl)-4,4-dimethylpentane-1,3-dione

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-11(2,3)10(13)7-8(12)9-5-4-6-14-9/h4-6H,7H2,1-3H3

InChI Key

KOPOTUDXOMVLIH-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CC(=O)C1=CC=CO1

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C1=CC=CO1

1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione is a chemical compound characterized by its unique structure, which includes a furan ring and a diketone functional group. Its molecular formula is C11H14O3, and it has a molecular weight of approximately 194.23 g/mol. This compound is notable for its potential applications in various fields, including organic synthesis and materials science .

Typical of diketones, such as:

  • Condensation Reactions: It can react with amines or alcohols to form imines or hemiacetals, respectively.
  • Michael Addition: The diketone functionality allows it to participate in Michael addition reactions with nucleophiles.
  • Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions highlight the compound's versatility as a building block in organic synthesis.

While specific biological activity data for 1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione is limited, compounds containing furan and diketone moieties are often investigated for their pharmacological properties. Diketones are known for exhibiting various biological activities, including:

  • Antimicrobial Properties: Some diketones have shown effectiveness against bacterial and fungal strains.
  • Antioxidant Activity: Diketones can act as antioxidants, potentially protecting cells from oxidative stress.

Further studies would be required to establish the specific biological activities of this compound.

1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione can be synthesized through several methods:

  • Aldol Condensation: A common method involves the aldol condensation of furan derivatives with appropriate ketones or aldehydes.
  • Friedel-Crafts Acylation: This reaction can also be employed to introduce the furan moiety onto a diketone framework.
  • One-Pot Synthesis: Recent advancements allow for one-pot synthesis methods that combine multiple steps into a single reaction vessel, enhancing efficiency.

Each method offers distinct advantages depending on the desired yield and purity of the final product.

The applications of 1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione include:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique properties may be useful in developing new materials with specific optical or electronic characteristics.
  • Pharmaceuticals: Potential applications in drug development due to its structural motifs that are common in bioactive compounds.

Interaction studies involving 1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione focus on its reactivity with various biological molecules. These interactions can provide insights into its potential pharmacological effects and toxicity. For instance:

  • Protein Binding Studies: Understanding how this compound binds to proteins could elucidate its mechanism of action if developed as a pharmaceutical agent.
  • Metabolic Pathway Analysis: Investigating how this compound is metabolized in biological systems can inform safety and efficacy assessments.

Several compounds share structural similarities with 1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dioneC12H16O5Contains hydroxy and additional alkyl groups
3-(Pyridin-2-yl)propane-1,3-dioneC12H9NO3Incorporates a pyridine ring
4-hydroxy-4-methylpentan-2-oneC6H12O2Simpler structure with fewer functional groups

These compounds illustrate the diversity within diketones and related structures while highlighting the unique furan moiety present in 1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione. This uniqueness may confer distinct properties that could be exploited in various applications.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

194.094294304 g/mol

Monoisotopic Mass

194.094294304 g/mol

Heavy Atom Count

14

Dates

Last modified: 04-14-2024

Explore Compound Types